2-(2-Fluoroethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethoxy)naphthalene is a heterocyclic organic compound with the molecular formula C₁₂H₁₁FO and a molecular weight of 190.214 g/mol . It is also known by other names such as 2-Fluoroethyl 2-naphthyl ether and 2-Naphthyl 2-fluoroethyl ether . This compound is primarily used in experimental and research settings.
Preparation Methods
The preparation of 2-(2-Fluoroethoxy)naphthalene can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthol with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with 2-fluoroethanol under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point . This method avoids the use of dangerous toxic materials and is suitable for industrial production.
Chemical Reactions Analysis
2-(2-Fluoroethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the 1-position of the naphthalene ring is the most reactive. Common reagents for these reactions include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitro compounds.
Oxidation Reactions: The compound can be oxidized using reagents such as vanadium pentoxide (V₂O₅) to form phthalic anhydride.
Reduction Reactions: Reduction reactions can be carried out using hydrogenation catalysts to reduce the aromatic ring.
Scientific Research Applications
2-(2-Fluoroethoxy)naphthalene has several scientific research applications:
Fluorescence Probes: Naphthalene derivatives, including this compound, are used as efficient fluorescence probes for detecting and imaging purposes due to their strong fluorescence, electroactivity, and photostability.
Organic Electronic Appliances: The compound’s unique photophysical properties make it suitable for constructing organic electronic devices.
Chemical Biology: It is used in chemical biology for its excellent sensing and selectivity properties towards anions and cations.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethoxy)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s naphthalene ring can undergo substitution reactions, where the electrophile attacks the most reactive position (1-position) on the ring . This interaction leads to the formation of various substituted products, depending on the reagents and conditions used.
Comparison with Similar Compounds
2-(2-Fluoroethoxy)naphthalene can be compared with other similar compounds such as:
2-Fluoronaphthalene: This compound is similar in structure but lacks the ethoxy group.
2-Naphthol: This compound is a precursor in the synthesis of this compound and is used in various industrial applications.
Phenanthrene: Another polynuclear aromatic hydrocarbon, phenanthrene is more reactive than naphthalene in substitution and addition reactions.
This compound stands out due to its unique combination of a naphthalene ring and a fluoroethoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
325-24-6 |
---|---|
Molecular Formula |
C12H11FO |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)naphthalene |
InChI |
InChI=1S/C12H11FO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI Key |
YBWQLWHKAXEHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.